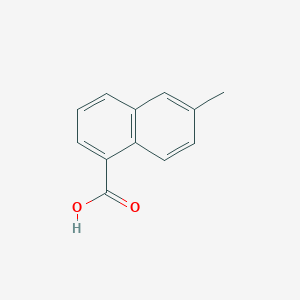

6-Methylnaphthalene-1-carboxylic acid

CAS No.: 6315-19-1

Cat. No.: VC3705213

Molecular Formula: C12H10O2

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6315-19-1 |

|---|---|

| Molecular Formula | C12H10O2 |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 6-methylnaphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H10O2/c1-8-5-6-10-9(7-8)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14) |

| Standard InChI Key | CQEFVJGDGBHWKH-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C(=CC=C2)C(=O)O |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=CC=C2)C(=O)O |

Introduction

Physical and Chemical Properties

6-Methylnaphthalene-1-carboxylic acid exhibits distinctive physical and chemical properties that define its behavior in various conditions and applications. The compound has a molecular formula of C12H10O2 with a precise molecular weight of 186.21 g/mol . Its structure consists of a naphthalene ring system with a carboxylic acid group (-COOH) at position 1 and a methyl group (-CH3) at position 6.

The physical state and appearance of this compound at standard conditions are consistent with similar aromatic carboxylic acids. Regarding its physical properties, the compound has a predicted density of 1.222±0.06 g/cm³ and a well-defined melting point range of 176.5-177°C . The high melting point is characteristic of aromatic carboxylic acids due to strong intermolecular hydrogen bonding between the carboxyl groups.

Table 1 summarizes the key physico-chemical properties of 6-methylnaphthalene-1-carboxylic acid:

| Property | Value | Note |

|---|---|---|

| Molecular Formula | C12H10O2 | - |

| Molecular Weight | 186.21 g/mol | - |

| Physical State | Solid | At room temperature |

| Density | 1.222±0.06 g/cm³ | Predicted value |

| Melting Point | 176.5-177°C | Experimental value |

| Boiling Point | 380.1±11.0°C | Predicted value |

| Flash Point | 171.3°C | - |

| Vapor Pressure | 1.87×10⁻⁶ mmHg | At 25°C |

| pKa | 3.63±0.10 | Predicted value |

| Refractive Index | 1.654 | - |

The compound's relatively high boiling point (380.1±11.0°C) and low vapor pressure (1.87×10⁻⁶ mmHg at 25°C) indicate its low volatility at ambient conditions . The predicted pKa value of 3.63±0.10 suggests moderate acidity, which is typical for aromatic carboxylic acids . This acidity allows the compound to participate in acid-base reactions and form salts with appropriate bases, enhancing its utility in various chemical transformations.

Structural Characteristics

The structural features of 6-methylnaphthalene-1-carboxylic acid are defined by its naphthalene backbone with specific functional group substitutions. The naphthalene core consists of two fused benzene rings, creating a planar aromatic system. The carboxylic acid group is situated at position 1, while the methyl substituent occupies position 6 of the naphthalene ring system.

The structural representation of 6-methylnaphthalene-1-carboxylic acid can be expressed through various notations. The International Chemical Identifier (InChI) for this compound is InChI=1/C12H10O2/c1-8-5-6-10-9(7-8)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14) . This string uniquely identifies the molecule's structure including atom connectivity and stereochemistry. The canonical SMILES notation, though incomplete in the search results, begins with CC1=CC2=C(C=C1)C(=CC=C2)C(=O , which also represents the molecular structure in a linear format.

The aromatic nature of the naphthalene core contributes to the compound's chemical stability, while the carboxylic acid and methyl groups introduce specific reactivity patterns. The carboxylic acid functionality enables reactions typical of carboxylic acids, including esterification, amidation, and salt formation. The methyl group, being electron-donating, influences the electronic distribution within the molecule, potentially affecting its reactivity and physical properties.

The positioning of these functional groups creates a distinct electronic and steric environment, which can influence intermolecular interactions and reactivity patterns. These structural features collectively determine the compound's behavior in chemical reactions and its potential applications in various fields.

| Manufacturer | Product Number | Product Description | Packaging | Price (USD) |

|---|---|---|---|---|

| TRC | M342295 | 6-Methyl-1-naphthoic acid | 25 mg | $220 |

| American Custom Chemicals Corporation | CHM0391423 | 6-Methyl-1-naphthoic acid 95.00% | 5 mg | $505.70 |

| Apolloscientific | OR305313 | 6-Methylnaphthalene-1-carboxylic acid | 250 mg | $530 |

| Activate Scientific | AS151424 | 6-Methylnaphthalene-1-carboxylic acid 95+% | 1 g | $631 |

| AK Scientific | 9603AB | 6-Methyl-1-naphthoic acid | 1 g | $802 |

The pricing information reveals that 6-methylnaphthalene-1-carboxylic acid is a relatively expensive specialty chemical, with prices ranging from $220 for 25 mg to $802 for 1 g . This high cost per unit weight indicates limited production scale and specialized applications, consistent with its status as a research chemical rather than a bulk industrial compound.

The significant price variations between suppliers for similar quantities suggest differences in purity, manufacturing processes, or market positioning. Most suppliers offer the compound at research-grade purity (95% or higher), suitable for laboratory research and small-scale synthesis applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume